molecular formula C7H8N2O5S B1432445 5-Methoxy-2-nitrobenzene-1-sulfonamide CAS No. 6451-49-6

5-Methoxy-2-nitrobenzene-1-sulfonamide

Cat. No.: B1432445
CAS No.: 6451-49-6
M. Wt: 232.22 g/mol
InChI Key: MJZMQHXLTNDKCT-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive metabolites that may further interact with other cellular components . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can bind to specific proteins, altering their function and potentially leading to changes in cellular processes.

Cellular Effects

The effects of 5-Methoxy-2-nitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 5-Methoxy-2-nitrobenzenesulfonamide can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 5-Methoxy-2-nitrobenzenesulfonamide involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in DNA repair, resulting in increased DNA damage and potential cell death . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-2-nitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-2-nitrobenzenesulfonamide can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained activation of stress response pathways and alterations in cell cycle regulation.

Dosage Effects in Animal Models

The effects of 5-Methoxy-2-nitrobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications of 5-Methoxy-2-nitrobenzenesulfonamide.

Metabolic Pathways

5-Methoxy-2-nitrobenzenesulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress and potential cellular damage.

Transport and Distribution

The transport and distribution of 5-Methoxy-2-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Methoxy-2-nitrobenzenesulfonamide within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 5-Methoxy-2-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide typically involves the nitration of 5-methoxybenzenesulfonamide. The reaction is carried out by treating 5-methoxybenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

5-Methoxybenzenesulfonamide+HNO3This compound+H2O\text{5-Methoxybenzenesulfonamide} + \text{HNO3} \rightarrow \text{this compound} + \text{H2O} 5-Methoxybenzenesulfonamide+HNO3→this compound+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 5-Methoxy-2-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

5-Methoxy-2-nitrobenzene-1-sulfonamide finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonamide: Lacks the methoxy group, making it less hydrophobic.

    4-Methoxy-2-nitrobenzenesulfonamide: Similar structure but with the methoxy group in a different position.

    5-Methoxy-2-aminobenzenesulfonamide: The reduced form of 5-Methoxy-2-nitrobenzene-1-sulfonamide.

Uniqueness

This compound is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methoxy-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMQHXLTNDKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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